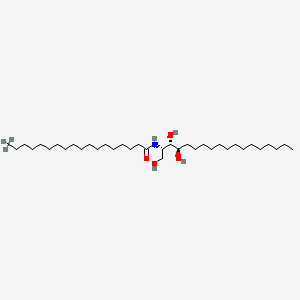

Ceramide 3-d3

Description

Properties

IUPAC Name |

18,18,18-trideuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRNEGTKRQRFV-UEQIXCFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of deuterated ceramide internal standards

An In-depth Technical Guide to the Synthesis and Application of Deuterated Ceramide Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as central hubs in cellular metabolism, acting as both structural components of cell membranes and critical signaling molecules.[1][2][3] They are implicated in a wide array of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, inflammation, and insulin (B600854) signaling.[1][4][5][6] Given their profound biological significance, the accurate quantification of ceramide species in biological samples is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

Mass spectrometry (MS) has become the gold standard for lipid analysis due to its high sensitivity and specificity.[7] However, accurate quantification requires the use of internal standards to correct for variations in sample extraction and instrument response. Stable isotope-labeled lipids, particularly deuterated ceramides, are the preferred internal standards because they are chemically identical to their endogenous counterparts but distinguishable by mass, ensuring similar behavior during sample preparation and analysis.[8][9] This guide provides a comprehensive overview of the biological pathways involving ceramides, detailed protocols for the chemical synthesis of deuterated ceramide standards, and their application in quantitative analysis.

Ceramide Metabolism and Signaling Pathways

The cellular concentration of ceramides is tightly regulated through a complex network of synthesis and degradation pathways. There are three primary routes for ceramide generation: the de novo synthesis pathway, the sphingomyelinase (or sphingomyelin (B164518) hydrolysis) pathway, and the salvage pathway.[4][10][11]

De Novo Synthesis Pathway

The de novo pathway builds ceramides from basic precursors, primarily in the endoplasmic reticulum (ER).[1][2] It begins with the condensation of the amino acid serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step of this pathway.[4][12][13] The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) (dihydrosphingosine). Following this, a fatty acid is attached by a (dihydro)ceramide synthase (CerS) to form dihydroceramide (B1258172). The final step is the introduction of a double bond by dihydroceramide desaturase (DEGS) to yield ceramide.[1][4]

References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medlink.com [medlink.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ceramide 3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ceramide 3-d3. Given the limited availability of data for the deuterated form, this document primarily relies on data from its non-deuterated counterpart, Ceramide 3 (also known as Ceramide NP), as minor isotopic substitution is not expected to significantly alter most bulk physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and lipid-based formulation studies.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Ceramide 3 and its deuterated analog, this compound. It is important to note that much of the available quantitative data pertains to the non-deuterated form.

| Property | Value | Source |

| Molecular Formula | C36H68D3NO3 | [1] |

| Formula Weight | 569.0 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d3); ≤1% d0 | [1] |

| Synonyms | C18 Ceramide-d3, Cer(d18:1/18:0)-d3 | [1] |

| Formal Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide | [1] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H73NO4 | [2][3] |

| Molecular Weight | 584.0 g/mol | [2] |

| Melting Point | 122-124°C | [] |

| Boiling Point | 721.4 ± 60.0°C at 760 mmHg | [] |

| Density | 0.9 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in chloroform (B151607).[5] Soluble in water.[6] Dispersible in oil.[7] Soluble in Chloroform and DMF; requires warming for Ethanol.[1] | |

| Appearance | White powder | [5][8] |

| Stability | Stable in a pH range of 4.5 to 6.5.[9] Shelf life of 24 months when stored in cool, dry, well-sealed containers.[8] |

Table 2: Physicochemical Properties of Ceramide 3 (Non-deuterated)

Experimental Protocols

The characterization of ceramides (B1148491) and their deuterated analogs relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments relevant to determining the physicochemical properties of this compound.

I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.[10]

A. Sample Preparation and Lipid Extraction:

A robust lipid extraction method, such as the Bligh and Dyer method, is crucial for accurate quantification.[11]

-

Cell Lysis: For cellular samples, wash cells with ice-cold PBS and resuspend the pellet in a suitable lysis buffer.[11]

-

Solvent Addition: To the sample, add a mixture of chloroform:methanol (1:2, v/v).[11]

-

Phase Separation: Add chloroform and water to induce phase separation.

-

Collection of Organic Phase: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol.[11]

B. Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of ceramide species based on their hydrophobicity.[11][12]

-

Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is commonly employed.

-

Injection Volume: Typically 5-10 µL of the reconstituted lipid extract is injected.

C. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Individual ceramide species are detected by multiple reaction monitoring (MRM).[12] This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Quantification: Eight-point calibration curves are constructed using known concentrations of a non-deuterated ceramide standard, with the deuterated this compound serving as an internal standard for the quantification of endogenous Ceramide 3.[12]

II. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic properties of ceramides.[13]

-

Sample Preparation: A known weight of this compound is sealed in an aluminum pan. An empty pan is used as a reference.

-

Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles.

-

Data Analysis: The endothermic and exothermic transitions are recorded. The peak of the endothermic transition upon heating corresponds to the melting point.[13] For anhydrous N-hydroxy fatty acid ceramides, two thermal transitions have been observed.[13]

Signaling Pathways and Logical Relationships

Ceramides are crucial signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[14][15][16]

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[15][17]

Caption: The de novo synthesis pathway of ceramide in the endoplasmic reticulum.

Ceramide-Mediated Apoptosis Signaling

Ceramide can induce apoptosis through the activation of various pro-death pathways.[14]

Caption: Simplified overview of ceramide-mediated apoptosis signaling pathways.

Experimental Workflow for Ceramide Analysis

The following diagram illustrates a typical workflow for the analysis of ceramides from biological samples.

Caption: General experimental workflow for the quantification of ceramides.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ceramide 3 | C36H73NO4 | CID 9898642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CERAMIDE 3 - Ataman Kimya [atamanchemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. specialchem.com [specialchem.com]

- 7. formulatorsampleshop.com [formulatorsampleshop.com]

- 8. zhonglanindustry.com [zhonglanindustry.com]

- 9. formulatorhub.com [formulatorhub.com]

- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

- 12. Ceramide analysis [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 16. mdpi.com [mdpi.com]

- 17. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

Elucidating the Structure of Ceramide 3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ceramide 3-d3. Ceramide 3 (also known as Ceramide NP) is a vital component of the skin's lipid barrier, composed of a phytosphingosine (B30862) base and the saturated fatty acid, stearic acid.[1][2] The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, typically incorporated to serve as a stable isotope-labeled internal standard for highly sensitive and accurate quantification in complex biological matrices by mass spectrometry.[3]

The elucidation process confirms the core Ceramide 3 structure and pinpoints the location of the deuterium labels. This guide details the key analytical techniques, experimental protocols, and expected data.

Mass Spectrometry (MS) for Structural Confirmation and Isotope Localization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone technique for confirming the molecular weight and determining the precise structure of this compound.[4][5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve this compound standard in an appropriate organic solvent mixture (e.g., chloroform (B151607)/methanol 1:2 v/v). For biological samples, perform a lipid extraction, such as a Bligh and Dyer method, followed by solid-phase extraction on a silica (B1680970) column to isolate the ceramide fraction.[6]

-

Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC) system.[4]

-

Column: A reverse-phase C8 or C18 column (e.g., 2.1 × 150 mm, 5 µm).[6]

-

Mobile Phase: Isocratic or gradient elution with a mobile phase suitable for lipid analysis, such as a mixture of methanol, formic acid, and ammonium (B1175870) formate.

-

Injection Volume: 10-25 µL.[6]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

Analysis: Full scan for accurate mass determination and product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) is used for targeted quantification.[5]

-

Collision Gas: Argon at a specified pressure for collision-induced dissociation (CID).

-

Data Presentation: Expected Mass Fragments

The analysis of fragmentation patterns is crucial. In positive ion mode, fragmentation typically occurs around the sphingoid base. In negative ion mode, the fatty acyl chain is more clearly identified.[3] The +3 Da mass shift in the molecular ion and relevant fragments confirms the deuteration.

| Ionization Mode | Fragment Description | Expected m/z (Ceramide 3) | Expected m/z (this compound) | Reference |

| Positive ESI | [M+H]⁺ | 584.57 | 587.59 | [7] |

| Positive ESI | Phytosphingosine Moiety | 318, 300, 282 | 318, 300, 282 | [3] |

| Negative ESI | [M-H]⁻ | 582.56 | 585.58 | [7] |

| Negative ESI | [Stearoyl-d3 group]⁻ | 283.26 | 286.28 | [3] |

Note: The location of the d3 label is assumed to be on the stearoyl (fatty acid) chain for this table. If the label were on the phytosphingosine base, the fragmentation pattern would shift accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.[4] It is essential for verifying the core Ceramide 3 structure and definitively locating the deuterium atoms, which will be absent in ¹H NMR spectra and show altered signals in ²H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve a sufficient quantity of this compound (typically 1-5 mg) in a deuterated solvent such as deuterated chloroform (CDCl₃) or a CDCl₃/CD₃OD mixture.[8]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.

-

Acquire 2D spectra for full assignment: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[8]

-

-

Analysis: Compare the resulting spectra to known data for non-deuterated Ceramide 3. The absence of specific proton signals and corresponding changes in the carbon spectra will confirm the position of the deuterium labels.

Data Presentation: Characteristic NMR Chemical Shifts

The following table lists typical chemical shifts for the key protons in the Ceramide 3 backbone.

| Proton | Typical ¹H Chemical Shift (ppm) in C₅D₅N | Description | Reference |

| H-1a, H-1b | ~4.45, ~4.35 | Methylene protons adjacent to C1-hydroxyl | [9] |

| H-2 | ~5.10 | Methine proton at the amide linkage | [9] |

| H-3 | ~4.25 | Methine proton at the C3-hydroxyl | [9] |

| H-4 | ~4.30 | Methine proton at the C4-hydroxyl | [9] |

| Amide NH | Variable | Amide proton, broad signal | [10] |

Note: Chemical shifts can vary based on solvent and concentration.

Visualizing Workflows and Structures

Diagrams are essential for representing complex analytical workflows and molecular structures clearly.

Workflow for Structure Elucidation

Caption: Logical workflow for the complete structure elucidation of this compound.

Key Mass Spectrometry Fragmentations of Ceramide 3

Caption: Key fragmentations of Ceramide 3 observed in positive ion mode mass spectrometry.

Biosynthetic Origin of the Ceramide Structure

The core structure of Ceramide 3 is assembled through the de novo synthesis pathway, which provides a logical basis for its structural components.

Caption: Simplified de novo synthesis pathway leading to the core ceramide structure.

References

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 5. biorxiv.org [biorxiv.org]

- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide 3 | C36H73NO4 | CID 9898642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling Strategies for Ceramide Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling strategies for the quantitative analysis of ceramides (B1148491). It details various labeling techniques, analytical methodologies, and experimental protocols, supplemented with quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction to Ceramides and Their Analysis

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2][3][4][5] Dysregulation of ceramide metabolism has been implicated in various diseases, such as metabolic disorders, cardiovascular disease, and cancer, making them important targets for therapeutic intervention and biomarker discovery.[6][7][8][9]

The analysis of ceramides is challenging due to their structural diversity, with variations in both the sphingoid base and the N-acyl chain length. Mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the specific and sensitive quantification of individual ceramide species.[5][10] Isotopic labeling is a powerful tool in conjunction with MS to study the dynamics of ceramide metabolism, including their synthesis, turnover, and flux through various metabolic pathways.[6][7][11]

Isotopic Labeling Strategies for Ceramide Analysis

Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into ceramide molecules.[6] This allows for the differentiation of newly synthesized or metabolized ceramides from the pre-existing pool. The two primary strategies for isotopic labeling in ceramide analysis are metabolic labeling and the use of stable isotope-labeled internal standards.

Metabolic Labeling

In metabolic labeling, isotopically labeled precursors are introduced into a biological system (cells, tissues, or whole organisms), where they are incorporated into newly synthesized ceramides through endogenous metabolic pathways.[6][12] This approach provides dynamic information about ceramide metabolism.[6]

Commonly used precursors for metabolic labeling of ceramides include:

-

[²H]water (Deuterium Oxide): A versatile and cost-effective precursor where deuterium can be incorporated into the sphingosine (B13886) backbone and the acyl chain of ceramides.[1][2][7][8]

-

¹³C- or ²H-labeled Serine: Serine is a direct precursor for the de novo synthesis of the sphingoid backbone.[7][13]

-

¹³C- or ²H-labeled Palmitate: Palmitate is the precursor for the sphingoid backbone and can also be incorporated as the N-acyl chain.[3][4][7]

Metabolic labeling allows for the investigation of:

-

De novo synthesis rates: By tracking the incorporation of labeled precursors into ceramides.[3][4]

-

Metabolic flux: Quantifying the rate of movement of ceramides through different biosynthetic and catabolic pathways.[6][7]

-

Turnover rates: Determining the half-life of different ceramide species.[7]

Stable Isotope-Labeled Internal Standards

Stable isotope-labeled ceramides are chemically identical to their endogenous counterparts but have a greater mass due to the incorporated heavy isotopes.[14] These standards are added to biological samples at a known concentration during sample preparation.[14][15]

The key advantages of using stable isotope-labeled internal standards are:

-

Accurate Quantification: They correct for sample loss during extraction and variability in instrument response, enabling precise and accurate quantification of endogenous ceramide levels.[14]

-

Improved Specificity: Their distinct mass-to-charge ratio (m/z) allows for unambiguous identification in complex biological matrices.

Commonly used stable isotope-labeled internal standards for ceramide analysis include ceramides with ¹³C or ²H atoms introduced into the N-acyl chain or the sphingosine backbone.[14]

Analytical Methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used analytical platform for ceramide analysis due to its high sensitivity, specificity, and ability to separate and quantify individual ceramide species.[5][10]

A typical LC-MS/MS workflow for ceramide analysis involves:

-

Lipid Extraction: Ceramides are extracted from the biological matrix using organic solvents.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), based on their polarity and acyl chain length.

-

Ionization: The separated ceramides are ionized, most commonly using electrospray ionization (ESI).

-

Mass Analysis: The ionized ceramides are detected and quantified using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for targeted quantification.[1][2][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing isotopic labeling for ceramide analysis.

Table 1: Examples of Isotopically Labeled Precursors and Their Applications in Ceramide Analysis

| Labeled Precursor | Isotope(s) | Application | Biological System | Reference |

| Water | ²H | Measuring ceramide kinetics and flux | In vivo (mice) | [1][2][7][8] |

| L-Serine | ¹³C, ¹⁵N | Quantifying ceramide synthesis | In vivo (mice) | [13] |

| Palmitate | ¹³C | Analyzing de novo sphingolipid biosynthesis | Fibroblast cells | [16] |

| Palmitate-d3 and L-Serine-d3 | ²H | Monitoring de novo sphingolipid synthesis | Rat liver microsomes | [3][17] |

Table 2: Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Transitions for Ceramide Analysis

| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |

| C16:0 Ceramide (M0) | 538.7 | 264.3 | Unlabeled | [1][2] |

| C16:0 Ceramide (M1) | 539.7 | 264.3 / 265.3 | Singly labeled | [1][2] |

| C16:0 Ceramide (M2) | 540.6 | 266.4 | Doubly labeled | [1][2] |

| C24:1 Ceramide (M0) | 648.8 | 264.4 | Unlabeled | [1][2] |

| C24:1 Ceramide (M1) | 649.8 | 264.4 / 265.4 | Singly labeled | [1][2] |

| C24:1 Ceramide (M2) | 650.8 | 266.4 | Doubly labeled | [1][2] |

| [¹³C₁₆]C16:0 Ceramide | 554.7 | 264.3 | Internal Standard | [1][2] |

Experimental Protocols

Protocol for In Vivo Metabolic Labeling with [²H]water

This protocol is adapted from studies measuring ceramide kinetics in mice.[1][2][8]

-

Tracer Administration: Provide mice with drinking water enriched with 4-8% [²H]water.

-

Sample Collection: Collect plasma or tissue samples at various time points (e.g., 0, 6, 24, 48, 96 hours) after the start of tracer administration.

-

Lipid Extraction:

-

Thaw plasma samples at 4°C and bring to room temperature.

-

Add a known amount of a suitable stable isotope-labeled internal standard (e.g., [¹³C₁₆]C16:0 ceramide).

-

Extract lipids using a suitable solvent system (e.g., chloroform/methanol).

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto a C18 reversed-phase column.

-

Use a binary solvent system for gradient elution (e.g., eluent A: 10 mM ammonium (B1175870) formate (B1220265) in 40% H₂O:60% acetonitrile; eluent B: 90% isopropyl alcohol:10% acetonitrile).

-

Analyze the eluate using a tandem mass spectrometer in positive electrospray ionization mode with MRM to monitor the transitions for unlabeled and labeled ceramide species.

-

-

Data Analysis: Calculate the isotopic enrichment by determining the ratio of labeled to unlabeled ceramide species over time.

Protocol for In Vitro De Novo Sphingolipid Synthesis Assay

This protocol is based on a cell-free assay using rat liver microsomes.[3][4][17]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing rat liver microsomes, cofactors (e.g., NADPH), and stable isotope-labeled precursors (e.g., palmitate-d3 and L-serine-d3).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for de novo synthesis of labeled sphingolipids.

-

Lipid Extraction: Stop the reaction and extract the lipids using an appropriate solvent system. Add stable isotope-labeled internal standards for quantification.

-

LC-MS/MS Analysis:

-

Separate the extracted lipids using liquid chromatography.

-

Detect and quantify the labeled intermediates and final products of the de novo synthesis pathway (3-ketosphinganine, sphinganine, dihydroceramide, and ceramide) using high-resolution mass spectrometry.

-

-

Data Analysis: Track the incorporation of the stable isotopes through the different intermediates of the pathway to monitor the entirety of ER-associated sphingolipid biosynthesis.

Signaling Pathways and Experimental Workflows

Ceramide Signaling Pathways

Ceramides are synthesized through three major pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.

Caption: Major pathways of ceramide metabolism.

Experimental Workflow for Isotopic Labeling and Ceramide Analysis

The following diagram illustrates a typical experimental workflow for studying ceramide metabolism using stable isotope labeling and LC-MS/MS.

Caption: General workflow for ceramide analysis.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 5. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 13. Relationship between hepatic and mitochondrial ceramides: a novel in vivo method to track ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Ceramide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Ceramide-d3, a deuterated analog of ceramide crucial for a variety of research applications, including its use as an internal standard in mass spectrometry-based lipidomics. Understanding the stability profile of Ceramide-d3 is paramount for ensuring data accuracy and reproducibility in experimental settings.

Core Concepts: Understanding Ceramide-d3 Stability

Ceramide-d3, like its endogenous counterpart, is susceptible to degradation through several chemical pathways. The primary routes of degradation include hydrolysis of the amide bond and oxidation of the sphingoid base. The presence of deuterium (B1214612) atoms is not expected to significantly alter the fundamental chemical stability of the molecule compared to non-deuterated ceramide; however, it is a critical consideration for its use as an internal standard, where isotopic exchange could compromise analytical accuracy.

Key Stability Considerations:

-

Hydrolysis: The amide linkage in the ceramide molecule is susceptible to both acidic and basic hydrolysis, which would cleave the fatty acid chain from the sphingosine (B13886) backbone. The stability of amide bonds is generally high, but prolonged exposure to extreme pH conditions can lead to degradation.

-

Oxidation: The sphingosine backbone contains allylic protons that can be susceptible to oxidation, leading to the formation of various oxidized products. Oxidative stress has been shown to stimulate the activity of sphingomyelinases, enzymes that can increase ceramide production.[1]

-

Photodegradation: Exposure to UV radiation can induce changes in the ceramide content of the skin, suggesting a potential for photodegradation.[2][3]

-

Isotopic Exchange: For deuterated standards, the stability of the deuterium label is critical. While deuterium atoms on carbon are generally stable, those on heteroatoms can be more prone to exchange with protons from the solvent, especially under acidic or basic conditions.[4] It is crucial to use Ceramide-d3 with deuterium labels on stable carbon positions.[4]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of Ceramide-d3.

| Parameter | Recommendation | Rationale |

| Form | Solid | Solid form is generally more stable than solutions. |

| Temperature | -20°C | Low temperatures minimize chemical degradation and microbial growth. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Reduces the risk of oxidation. |

| Light | Protect from Light | Minimizes potential photodegradation. |

| Solvents | High-purity, anhydrous organic solvents | Avoids introducing contaminants or water that could promote hydrolysis. |

| Aqueous Solutions | Prepare fresh and use immediately | Aqueous environments can promote hydrolysis. |

Handling Precautions:

-

Always use clean, dry glassware or appropriate solvent-resistant plasticware.

-

Minimize the exposure of the solid compound and its solutions to air and moisture.

-

When preparing solutions, use solvents that have been purged with an inert gas.

-

For long-term storage of solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Understanding the potential degradation pathways of Ceramide-d3 is crucial for designing stability studies and interpreting analytical results.

Experimental Protocols

Stability-Indicating HPLC-MS/MS Method

A stability-indicating method is crucial for separating and quantifying the intact Ceramide-d3 from its potential degradation products. A reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Objective: To develop and validate a stability-indicating LC-MS/MS method for the quantification of Ceramide-d3.

Materials:

-

Ceramide-d3 standard

-

HPLC-grade methanol, acetonitrile, isopropanol, and water

-

Formic acid

-

Ammonium (B1175870) acetate

-

C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor the precursor to product ion transition specific for Ceramide-d3 and any potential degradation products. The exact m/z values will depend on the specific Ceramide-d3 species.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Incubate Ceramide-d3 solution in 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

-

Base Hydrolysis: Incubate Ceramide-d3 solution in 0.1 M NaOH at 60°C for a defined period. Neutralize with HCl before analysis.

-

Oxidation: Treat Ceramide-d3 solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose solid Ceramide-d3 and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose a solution of Ceramide-d3 to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period. Protect a control sample from light.

Analysis: Analyze the stressed samples alongside a control sample using the developed LC-MS/MS method. Assess the peak purity of Ceramide-d3 and identify and quantify any degradation products.

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is for the extraction of total lipids, including ceramides, from biological samples.[5][6][7][8][9]

Materials:

-

Methanol

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenize the tissue or cell sample in PBS.

-

To 1 mL of the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for 1 minute.

-

Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipid phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Ceramide in Biological Signaling Pathways

Ceramide is a bioactive lipid that plays a crucial role in various cellular processes, most notably in apoptosis (programmed cell death) and cell cycle regulation.[10][11][12][13][14][15][16][17][18][19]

Ceramide's Role in Apoptosis

Ceramide accumulation can be triggered by various stress stimuli, leading to the activation of apoptotic pathways.

Ceramide's Role in Cell Cycle Arrest

Ceramide can also induce cell cycle arrest, primarily at the G0/G1 phase.[11][17] This is often mediated by the regulation of key cell cycle proteins.

References

- 1. Sphingolipid Metabolism, Oxidant Signaling, and Contractile Function of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Alteration to the Skin Ceramide Profile Following Broad-Spectrum UV Exposure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. benchchem.com [benchchem.com]

- 5. biochem.wustl.edu [biochem.wustl.edu]

- 6. tabaslab.com [tabaslab.com]

- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 8. aquaculture.ugent.be [aquaculture.ugent.be]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Sentinel of Accuracy: A Technical Guide to Ceramide 3-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise and accurate quantification of bioactive lipids is paramount. Among these, ceramides (B1148491) have emerged as critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. Their roles in various pathologies, from metabolic disorders to cancer, have made them a focal point of research and a promising class of biomarkers for disease diagnosis and therapeutic monitoring. The analytical complexity of the ceramide landscape, with its numerous molecular species, necessitates robust methodologies for their quantification. This technical guide delves into the core of one such methodology: the use of deuterated internal standards, specifically focusing on the role and application of Ceramide 3-d3 in mass spectrometry.

The Unseen Guardian: Role of this compound as an Internal Standard

In liquid chromatography-mass spectrometry (LC-MS/MS), the accuracy of quantification can be significantly affected by variations in sample preparation, chromatographic separation, and ionization efficiency. An internal standard (IS) is a compound added to samples in a known quantity to correct for these variations. The ideal IS is chemically and physically similar to the analyte but distinguishable by the mass spectrometer.

This compound, a synthetic ceramide isotopically labeled with three deuterium (B1214612) atoms, serves as an exemplary internal standard for the quantification of endogenous ceramides. Its near-identical chemical structure to natural ceramides ensures that it behaves similarly during extraction, chromatography, and ionization. However, the mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate it from the endogenous, non-labeled ceramides. This co-elution and differential detection enable the ratiometric quantification of the target ceramide species, thereby enhancing the precision, accuracy, and reliability of the measurement.

Quantitative Data Synopsis

The use of deuterated ceramide standards has been central to the validation of numerous LC-MS/MS methods for ceramide quantification in various biological matrices. The following tables summarize the performance characteristics of such methods, demonstrating the robustness and reliability conferred by the use of these internal standards.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Cer(d18:1/16:0) | 10 - 3,000 | 10 | > 0.99 | [1] |

| Cer(d18:1/18:0) | 1 - 3,000 | 1 | > 0.99 | [1] |

| Cer(d18:1/24:1) | 3 - 1,000 | 3 | > 0.99 | [1] |

| Cer(22:0) | 20 - 4,000 | 20 | > 0.995 | [2][3] |

| Cer(24:0) | 80 - 16,000 | 80 | > 0.995 | [2][3] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| Cer(d18:1/16:0) | 30 | 5.2 | 7.8 | -3.5 | [1] |

| 300 | 3.1 | 5.5 | -1.2 | [1] | |

| 2400 | 2.5 | 4.9 | 0.8 | [1] | |

| Cer(d18:1/18:0) | 3 | 6.8 | 9.2 | -4.1 | [1] |

| 30 | 4.5 | 6.7 | -2.3 | [1] | |

| 2400 | 2.8 | 5.1 | 1.5 | [1] | |

| Cer(22:0) | 60 | 4.8 | 6.5 | 3.2 | [2][3] |

| 1500 | 3.5 | 5.1 | 1.8 | [2][3] | |

| 3000 | 2.9 | 4.7 | -0.5 | [2][3] | |

| Cer(24:0) | 240 | 5.1 | 7.2 | 2.7 | [2][3] |

| 6000 | 3.8 | 5.9 | 0.9 | [2][3] | |

| 12000 | 3.2 | 5.3 | -1.1 | [2][3] |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) | Reference |

| Cer(22:0) | Human Plasma | 109 | [2][3] |

| Cer(24:0) | Human Plasma | 114 | [2][3] |

Experimental Protocols

The following sections provide a detailed methodology for the quantification of ceramides in human plasma using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting lipids from plasma or serum.[2][3][4]

Materials:

-

Human plasma/serum samples

-

Isopropanol (B130326) (IPA), pre-cooled to -20°C

-

Internal Standard (IS) working solution (e.g., Deuterated Ceramide LIPIDOMIX® in a suitable solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of reaching at least 10,000 x g at 4°C

Procedure:

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

-

Add a known amount of the deuterated ceramide internal standard solution to each sample.

-

Add 400 µL of pre-cooled isopropanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

-

Vortex the mixture again for 1 minute.

-

Centrifuge the samples at a minimum of 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipids to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines a typical LC-MS/MS method for the separation and detection of ceramides.[2][3]

Liquid Chromatography Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Isopropanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 65% B

-

0.5 - 2.0 min: 65% to 90% B

-

2.0 - 2.1 min: 90% to 100% B

-

2.1 - 3.0 min: 100% B

-

3.0 - 3.1 min: 100% to 65% B

-

3.1 - 5.0 min: 65% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 55°C.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 3500 V.

-

Source Temperature: 300°C.

-

Desolvation Temperature: 500°C.

-

MRM Transitions: The precursor-to-product ion transitions for the target ceramides and the deuterated internal standard are monitored. The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is commonly used for quantification.[2]

Table 4: Example MRM Transitions for Ceramides and Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cer(d18:1/16:0) | 538.5 | 264.3 | 50 | 35 |

| Cer(d18:1/16:0)-d3 (IS) | 541.5 | 264.3 | 50 | 35 |

| Cer(d18:1/18:0) | 566.5 | 264.3 | 50 | 35 |

| Cer(d18:1/18:0)-d3 (IS) | 569.5 | 264.3 | 50 | 35 |

| Cer(d18:1/24:0) | 650.6 | 264.3 | 50 | 40 |

| Cer(d18:1/24:0)-d3 (IS) | 653.6 | 264.3 | 50 | 40 |

| Cer(d18:1/24:1) | 648.6 | 264.3 | 50 | 40 |

| Cer(d18:1/24:1)-d3 (IS) | 651.6 | 264.3 | 50 | 40 |

Note: The exact m/z values for the deuterated standards will depend on the specific location and number of deuterium atoms. The values for this compound would need to be adjusted accordingly.

Visualizing the Core Concepts

To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Ceramide 3-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular signaling and have been implicated in the pathophysiology of numerous metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[1][2] The study of ceramide metabolism and kinetics in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope tracers have emerged as a powerful tool for these investigations, allowing for the dynamic measurement of ceramide synthesis and turnover. This technical guide provides a comprehensive overview of the use of Ceramide 3-d3, a deuterated tracer, in metabolic studies. It details experimental protocols, data analysis, and the interpretation of results, and is intended for researchers, scientists, and drug development professionals working in the field of metabolic disease.

Introduction to Ceramides and Metabolic Tracing

Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[3] They are key intermediates in the synthesis of more complex sphingolipids and also function as signaling molecules in their own right, regulating processes such as apoptosis, cell proliferation, and inflammation.[3][4] There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[5]

Stable isotope tracing is a technique that allows for the quantification of metabolic fluxes by introducing molecules labeled with heavy isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15) into a biological system.[6] By tracking the incorporation of these isotopes into downstream metabolites, researchers can determine the rates of synthesis and turnover of specific molecules. This compound, which typically refers to a ceramide molecule with three deuterium atoms on its N-acyl chain (e.g., N-palmitoyl-d3-D-erythro-sphingosine), is a valuable tracer for studying the contribution of the salvage pathway and the dynamics of specific ceramide pools.

Experimental Design and Workflow

A typical metabolic study using this compound as a tracer involves several key steps, from administration of the tracer to the analysis of biological samples. The overall workflow is depicted in the diagram below.

Detailed Experimental Protocols

This compound Tracer Formulation and Administration

The formulation of this compound for in vivo administration requires careful consideration of its solubility.

Protocol for Vehicle Formulation (Lipid-Based Emulsion): [7]

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve the this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and vortex until fully dissolved.[7]

-

In a separate sterile tube, prepare the vehicle by mixing polyethylene (B3416737) glycol 400 (PEG 400) and Tween 80.[7]

-

Slowly add the dissolved this compound to the vehicle while vortexing.

-

Slowly add sterile saline or phosphate-buffered saline (PBS) to the mixture while vortexing to form a stable emulsion. The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize toxicity.[7]

-

Visually inspect the solution for any precipitation. The final formulation should be a clear or slightly opalescent solution.[7]

Administration:

-

Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal) will depend on the specific research question and the desired kinetics of tracer distribution.[7]

-

Dosage: The optimal dose of this compound will need to be determined empirically for each experimental model. A starting dose in the range of 1-10 mg/kg can be considered, based on studies with other short-chain ceramides.[7]

Sample Collection and Preparation

Protocol for Plasma and Tissue Collection:

-

At predetermined time points after tracer administration, collect blood via cardiac puncture or other appropriate methods into EDTA-coated tubes.

-

Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

Protocol for Lipid Extraction:

-

Homogenize frozen tissue samples in a suitable buffer.

-

Perform a Bligh-Dyer or a similar lipid extraction method using a mixture of chloroform, methanol, and water.

-

Add an internal standard, such as a non-naturally occurring ceramide (e.g., C17:0 ceramide), to the samples before extraction to correct for extraction efficiency and instrument variability.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis for Ceramide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[8][9]

Instrumentation and Parameters:

-

Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of ceramide species.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for ceramide analysis.

MRM Transitions:

The MRM transitions for the endogenous (d0) and the deuterated (d3) ceramide species need to be optimized. The precursor ion will be the [M+H]+ ion of the specific ceramide, and the product ion is typically a fragment corresponding to the sphingosine backbone.

| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) |

| Endogenous C16:0 Ceramide | 538.5 | 264.3 |

| C16:0-d3 Ceramide Tracer | 541.5 | 264.3 |

| C17:0 Ceramide (Internal Standard) | 552.5 | 264.3 |

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the isotopic enrichment of the ceramide pool, which reflects the incorporation of the this compound tracer.

Calculation of Isotopic Enrichment:

The fractional synthesis rate (FSR) of the specific ceramide can be calculated using the following formula:

FSR (%/hour) = [(Enrichment at T2 - Enrichment at T1) / (Time interval in hours)] * 100

Where Enrichment = [Area of d3-ceramide / (Area of d0-ceramide + Area of d3-ceramide)]

Interpretation of Results:

-

An increased FSR of a specific ceramide in a disease model compared to a control group would suggest an increased turnover or synthesis of that ceramide pool.

-

By using this compound, which is directly incorporated into the ceramide pool, researchers can specifically probe the salvage pathway and the interconversion between different ceramide species.

Ceramide Signaling Pathways

Ceramides are integral to several signaling pathways that regulate cellular metabolism and function. Understanding these pathways is crucial for interpreting the results of tracer studies.

Elevated ceramide levels have been shown to activate protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), which in turn inhibit the insulin signaling pathway by dephosphorylating and inactivating Akt/PKB.[3] This leads to decreased glucose uptake and utilization. Furthermore, ceramides can induce apoptosis and promote inflammatory responses through the activation of signaling cascades involving NF-κB and JNK.[3][10]

Applications in Drug Development

The use of this compound as a tracer has significant applications in drug development for metabolic diseases.

-

Target Validation: By measuring the effect of a drug candidate on the kinetics of specific ceramide species, researchers can validate its mechanism of action and its engagement with the intended target.

-

Pharmacodynamic Biomarkers: The FSR of a particular ceramide could serve as a sensitive pharmacodynamic biomarker to assess the biological activity of a drug in preclinical and clinical studies.

-

Patient Stratification: Baseline ceramide turnover rates could potentially be used to stratify patients who are more likely to respond to a particular therapy.

Conclusion

This compound is a valuable tool for the in-depth investigation of ceramide metabolism in the context of health and disease. This technical guide provides a framework for designing, executing, and interpreting metabolic tracer studies using this stable isotope. The detailed protocols and conceptual diagrams are intended to facilitate the application of this powerful technique by researchers and drug development professionals, ultimately contributing to a better understanding of metabolic diseases and the development of effective therapies.

References

- 1. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources and Analysis of High-Purity Ceramide 3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for high-purity deuterated Ceramide 3 (Ceramide NP), an essential internal standard for quantitative analysis in research and drug development. The guide includes a summary of commercial suppliers, a detailed experimental protocol for quality control and analysis using LC-MS/MS, and visualizations of key experimental and biological pathways.

Ceramide 3, also known as Ceramide NP, is a vital lipid molecule composed of a phytosphingosine (B30862) base and a saturated fatty acid, typically stearic acid (C18:0). It is a key structural component of the skin's lipid barrier and an important signaling molecule involved in cellular processes such as apoptosis, cell differentiation, and proliferation. Accurate quantification of Ceramide 3 in biological samples is crucial for understanding its role in health and disease. Deuterated Ceramide 3 (Ceramide 3-d3) serves as an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but mass-shifted, allowing for correction of sample loss during preparation and variations in instrument response.

Commercial Sources of Deuterated Ceramide Standards

While "this compound" is not a standard catalog name, several suppliers offer high-purity, deuterated ceramides (B1148491) suitable for use as internal standards for Ceramide 3 (Ceramide NP). The nomenclature typically specifies the fatty acid and sphingoid base composition. For Ceramide 3 (N-stearoyl-phytosphingosine), the relevant deuterated standard would ideally contain a deuterated C18:0 fatty acid. The following table summarizes commercially available, high-purity deuterated ceramide standards.

| Supplier | Product Name/Number | Description | Purity | Form |

| Cayman Chemical | C18 Ceramide-d3 (d18:1/18:0-d3) / No. 25633 | An internal standard for the quantification of C18 ceramide. Deuterium is on the fatty acid chain. | ≥99% deuterated forms (d1-d3); ≤1% d0 | Solid |

| Avanti Polar Lipids | C18 Ceramide-d7 (d18:1-d7/18:0) / No. 860677 | A component of the Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard (No. 330713). Deuterium is on the sphingosine (B13886) base. | ≥99% (TLC) | Solution in 1:1 DCM:MeOH |

| Matreya LLC | N-Stearoyl-d3-D-erythro-sphingosine / No. 2201 | A deuterated C18:0 ceramide for use as an internal standard. | ≥98% | Solid |

Experimental Protocols

Protocol: Quality Control and Quantification of Ceramide 3 using LC-MS/MS

This protocol outlines a standard method for verifying the purity of a commercial this compound standard and using it for the quantification of endogenous Ceramide 3 in a biological sample (e.g., cell lysate, plasma).

1. Materials and Reagents

-

This compound internal standard (IS)

-

Ceramide 3 analytical standard (for calibration curve)

-

LC-MS grade solvents: Methanol (B129727), Acetonitrile, Isopropanol, Water

-

LC-MS grade additives: Formic acid, Ammonium (B1175870) formate

-

Biological matrix (e.g., cell pellet, 50 µL plasma)

-

Phosphate-buffered saline (PBS), ice-cold

2. Preparation of Standards

-

Internal Standard Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol.

-

Calibration Standard Stock (1 mg/mL): Dissolve 1 mg of non-labeled Ceramide 3 in 1 mL of methanol.

-

Calibration Curve: Perform serial dilutions of the calibration standard stock in methanol to prepare a series of standards ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Lipid Extraction)

-

Homogenization: For a cell pellet, add 1 mL of ice-cold PBS and sonicate briefly. For plasma, use the sample directly.

-

Spiking: Add a known amount of the this compound working solution to the sample (e.g., 10 µL of 1 µg/mL IS to 100 µL of sample homogenate).

-

Extraction: Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 2 minutes at 4°C.[1]

-

Add 1 mL of chloroform and 1 mL of water to induce phase separation. Vortex and centrifuge at 2000 x g for 10 minutes.

-

Collection: Carefully collect the lower organic phase (containing lipids) using a glass pipette.[1]

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:isopropanol with 0.1% formic acid).

4. LC-MS/MS Analysis

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[1]

-

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[1]

-

Gradient:

-

0-1 min: 50% B

-

1-4 min: Linear gradient to 100% B

-

4-15 min: Hold at 100% B

-

15.1-16 min: Return to 50% B

-

16-20 min: Re-equilibrate at 50% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Ceramide 3 (C18:0): Precursor ion [M+H]+ m/z 566.5 → Product ion m/z 264.2 (corresponding to the sphingosine backbone)[2]

-

This compound (IS): Precursor ion [M+H]+ m/z 569.5 → Product ion m/z 264.2

-

5. Data Analysis

-

Integrate the peak areas for both the endogenous Ceramide 3 and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared standards.

-

Determine the concentration of Ceramide 3 in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows and pathways relevant to the use of this compound.

Caption: Quality control workflow for a commercial this compound standard.

Biological Signaling Pathway

Ceramide is a central signaling molecule in the induction of apoptosis (programmed cell death). External stressors or receptor-mediated signals can trigger its production, leading to a cascade of events culminating in cell death.

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

References

- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of C18 Ceramide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of C18 Ceramide-d3, a deuterated analog of the endogenous bioactive sphingolipid, C18 Ceramide. This document details a feasible synthetic route, experimental protocols, and the role of C18 Ceramide in cellular signaling pathways. The inclusion of deuterium (B1214612) atoms in the C18 acyl chain allows for its use as an internal standard in mass spectrometry-based lipidomics, enabling precise quantification of its non-deuterated counterpart in various biological matrices.

Synthetic Strategy Overview

The most straightforward and widely employed method for the synthesis of C18 Ceramide-d3 involves the amide coupling of a deuterated C18 fatty acid (Stearic acid-d3) with a sphingosine (B13886) backbone. This approach offers high yields and good control over the final product's structure. The key steps include the activation of the carboxylic acid group of Stearic acid-d3, followed by its condensation with the amino group of D-erythro-sphingosine.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of C18 Ceramide-d3.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of C18 Ceramide-d3.

Materials and Reagents

| Reagent | Supplier | Grade |

| D-erythro-Sphingosine | Commercially Available | ≥98% |

| Stearic acid-18,18,18-d3 | Commercially Available | ≥98% atom D |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Commercially Available | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous |

| Dichloromethane (B109758) (DCM) | Commercially Available | Anhydrous |

| Methanol (B129727) (MeOH) | Commercially Available | HPLC Grade |

| Chloroform (B151607) (CHCl3) | Commercially Available | HPLC Grade |

| Silica Gel | Commercially Available | 60 Å, 230-400 mesh |

Synthesis of N-(octadecanoyl-18,18,18-d3)-D-erythro-sphingosine (C18 Ceramide-d3)

A common method for synthesizing deuterated ceramides (B1148491) involves the coupling of a sphingoid base with a deuterated fatty acid.[1]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-erythro-sphingosine (1 equivalent) and Stearic acid-18,18,18-d3 (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Coupling Agent and Base: To the stirred solution, add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equivalents) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of C18 Ceramide-d3

-

Chromatography Setup: Prepare a silica gel column packed in a suitable solvent system (e.g., chloroform).

-

Loading and Elution: Dissolve the crude product in a minimal amount of chloroform and load it onto the column. Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5%).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure C18 Ceramide-d3.

-

Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield C18 Ceramide-d3 as a white to off-white solid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of C18 Ceramide-d3. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| D-erythro-Sphingosine (MW: 299.49 g/mol ) | 1.0 eq |

| Stearic acid-18,18,18-d3 (MW: 287.52 g/mol ) | 1.1 eq |

| PyBOP (MW: 520.39 g/mol ) | 1.2 eq |

| DIPEA (MW: 129.24 g/mol ) | 3.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Product Characterization | |

| C18 Ceramide-d3 | |

| Molecular Formula | C36H68D3NO3 |

| Molecular Weight | 569.0 g/mol |

| Appearance | White to off-white solid |

| Theoretical Yield | Based on D-erythro-sphingosine |

| Representative Yield | 70-85% |

| Purity (by LC-MS) | >98% |

| Deuterium Incorporation | >98% d3 |

C18 Ceramide Signaling Pathways

C18-ceramide is a crucial signaling molecule involved in various cellular processes, including apoptosis, cell cycle arrest, and autophagy.[2][3] Its levels are tightly regulated by ceramide synthases (CerS), with CerS1 being primarily responsible for its production.[3] Dysregulation of C18-ceramide levels has been implicated in several diseases, including cancer and metabolic disorders.[2][4]

The diagram below illustrates a simplified overview of the de novo synthesis pathway of C18 Ceramide and its involvement in inducing lethal mitophagy.

Caption: De novo synthesis of C18-Ceramide and its role in mitophagy.[3]

Increased levels of C18-ceramide can lead to the inhibition of cell viability in certain cancer cells by activating endoplasmic reticulum (ER) stress and inducing lethal autophagy.[4] It can also modulate the PI3K/AKT signaling pathway.[4]

The following diagram illustrates the logical relationship between increased C18-Ceramide and the downstream cellular effects in glioma cells.

Caption: Signaling effects of increased C18-Ceramide in glioma cells.[4]

References

Biophysical Characterization of Deuterated Ceramides in Model Membranes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are critical sphingolipids that function not only as structural components of cellular membranes but also as potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] Their biophysical properties within the lipid bilayer are central to their biological functions. The study of these properties is greatly enhanced by the use of deuterated ceramide analogs. The substitution of hydrogen with deuterium (B1214612) provides a powerful, non-invasive probe for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, allowing for the detailed characterization of ceramide localization, dynamics, and their influence on the surrounding lipid environment.[3][4] This technical guide provides a comprehensive overview of the biophysical characterization of deuterated ceramides in model membranes, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: The Influence of Ceramides on Model Membrane Properties

The incorporation of ceramides into model lipid membranes significantly alters their biophysical properties. The following tables summarize key quantitative data from studies utilizing deuterated and non-deuterated ceramides to elucidate these effects.

Ceramide-Induced Changes in Lipid Phase Transition Temperatures

Ceramides are known to increase the gel-to-liquid crystalline (Lβ–Lα) phase transition temperature of phospholipids (B1166683), effectively making the membrane more ordered at physiological temperatures.[5][6]

| Lipid Composition | Ceramide Concentration (mol%) | Phase Transition | Transition Temperature (°C) | Reference |

| POPC | 5 | Lβ–Lα | ~25 and ~35 (broad peaks) | [7] |

| POPC | 10 | Lβ–Lα | ~40 | [7] |

| POPE | 5 | Lβ–Lα | 37.6 | [7] |

| DEPE | 15 | Lβ–Lα | Increased from 37.5 | [8] |

| DEPE | 15 | Lα–HII | Decreased from 65 | [8] |

| DPPC | 15 | Gel-Fluid | Broadened and shifted upwards | [9] |

| Pure C16:0-Ceramide | 100 | Order-Disorder | 90 | [2] |

| Pure C18:0-Ceramide | 100 | Order-Disorder | - | |

| Pure C24:0-Ceramide | 100 | Order-Disorder | - |

Impact of Ceramides on Membrane Structural Parameters

Neutron and X-ray scattering techniques, often employing deuterated lipids for contrast, have provided precise measurements of how ceramides alter membrane structure.

| Technique | Model Membrane System | Parameter | Value | Reference |

| Neutron Diffraction | Stratum Corneum Model | Repeat Distance (d-spacing) | 5.4 nm | [10][11] |

| Neutron Diffraction | CER[NP]/CER[AP]/Chol/LA (2:1 ratio) | Repeat Distance (d-spacing) | 5.45 ± 0.1 nm | [12] |

| SAXS | POPC/C18-ceramide (30 mol%) | d-spacing (Lβ phase, 15°C) | 6.13 nm | [7] |

| SAXS | POPC/C18-ceramide (30 mol%) | d-spacing (Lα phase, 45°C) | 5.21 nm | [7] |

| MD Simulations | DMPC | Area per lipid | 61.1 Ų | [13] |

| MD Simulations | DMPC/C16-ceramide (20 mol%) | Area per DMPC lipid | 51.0 Ų | [13] |

| MD Simulations | DMPC/C16-ceramide (20 mol%) | Area per C16-ceramide | 40.3 Ų | [13] |

Ceramide Effects on Lipid Acyl Chain Order

Deuterium NMR spectroscopy is a powerful tool for determining the orientational order of lipid acyl chains. The segmental order parameter, SCD, provides a measure of the motional anisotropy of the C-D bonds along the chain.

| Technique | Model Membrane System | Condition | Order Parameter (⟨P2⟩ or SCD) | Reference |

| pTIRFM | DOPC/ESM/Chol (2:2:1) | Liquid-ordered (Lo) phase | 0.40 ± 0.03 | [14][15] |

| pTIRFM | DOPC/ESM/Chol (2:2:1) | Liquid-disordered (Ld) phase | 0.22 ± 0.02 | [14][15] |

| pTIRFM | DOPC/ESM/Chol (2:2:1) | Ld phase after SMase treatment | 0.30 ± 0.01 | [14][15] |

| 2H NMR | Cer[AP18]-d35 in SC model | 50 °C | ~0.35 (plateau) | [16] |

| 2H NMR | SA-d35 in SC model | 50 °C | ~0.35 (plateau) | [16] |

| MD Simulations | DMPC/C16-ceramide (20%) | DMPC chains | Increased vs. pure DMPC | [13] |

| MD Simulations | DMPC/C16-ceramide (20%) | C16-ceramide chains | Higher than DMPC in mixture | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biophysical studies. Below are protocols for key experiments in the characterization of deuterated ceramides in model membranes.

Preparation of Ceramide-Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for preparing unilamellar vesicles.[17][18]

-

Lipid Mixture Preparation:

-

Dissolve the desired lipids (e.g., POPC, cholesterol, and deuterated ceramide) in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask. The final lipid concentration in the organic solvent should be around 10 mg/mL.

-

-

Thin Film Formation:

-